molecular formula C12H20 B11945525 Dispiro(2.0.2.6)dodecane CAS No. 64601-40-7

Dispiro(2.0.2.6)dodecane

Katalognummer: B11945525
CAS-Nummer: 64601-40-7
Molekulargewicht: 164.29 g/mol
InChI-Schlüssel: YRJUSPHJSULFNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dispiro(2.0.2.6)dodecane is a unique organic compound with the molecular formula C12H20 and a molecular weight of 164.2872 g/mol It is characterized by its distinctive structure, which includes two spiro-connected cyclopropane rings and a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro(2.0.2.6)dodecane typically involves the formation of spirocyclic structures through cyclization reactions. One common method is the cyclopropanation of suitable precursors under specific conditions. For example, the reaction of a cyclohexane derivative with a diazo compound in the presence of a catalyst can lead to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dispiro(2.0.2.6)dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dispiro(2.0.2.6)dodecane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Dispiro(2.0.2.6)dodecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dispiro(2.0.2.6)dodecane is unique due to its specific ring structure and the presence of two spiro-connected cyclopropane rings. This gives it distinct chemical properties and reactivity compared to other spirocyclic compounds .

Eigenschaften

CAS-Nummer

64601-40-7

Molekularformel

C12H20

Molekulargewicht

164.29 g/mol

IUPAC-Name

dispiro[2.0.24.63]dodecane

InChI

InChI=1S/C12H20/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h1-10H2

InChI-Schlüssel

YRJUSPHJSULFNE-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2(CC2)C3(CC1)CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.